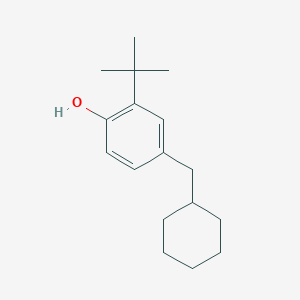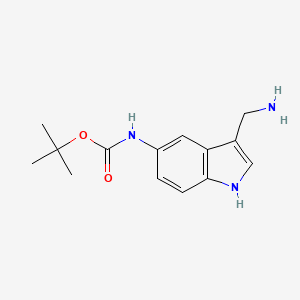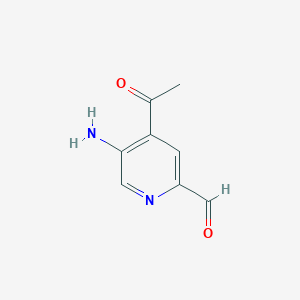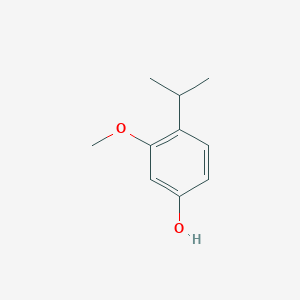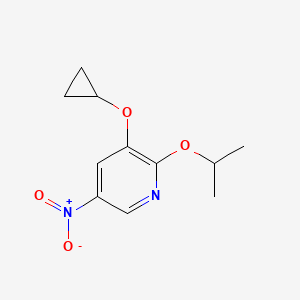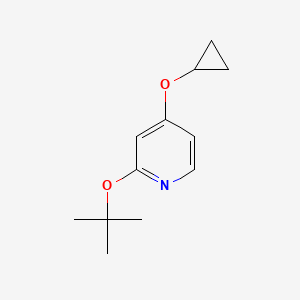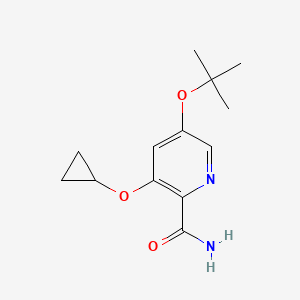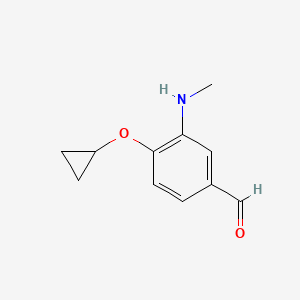
4-Cyclopropoxy-3-(methylamino)benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Cyclopropoxy-3-(methylamino)benzaldehyde is an organic compound with the molecular formula C11H13NO2 It is a derivative of benzaldehyde, where the benzene ring is substituted with a cyclopropoxy group at the fourth position and a methylamino group at the third position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclopropoxy-3-(methylamino)benzaldehyde typically involves the following steps:
Alkylation: The starting material, 3-hydroxy-4-halogenated benzaldehyde, undergoes alkylation with cyclopropyl bromide to introduce the cyclopropoxy group.
Amination: The intermediate product is then subjected to amination using methylamine to introduce the methylamino group at the third position.
Industrial Production Methods: Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These conditions include controlled temperature, pressure, and the use of catalysts to facilitate the reactions.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Cyclopropoxy-3-(methylamino)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The cyclopropoxy and methylamino groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products:
Oxidation: 4-Cyclopropoxy-3-(methylamino)benzoic acid.
Reduction: 4-Cyclopropoxy-3-(methylamino)benzyl alcohol.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
4-Cyclopropoxy-3-(methylamino)benzaldehyde has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-Cyclopropoxy-3-(methylamino)benzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The cyclopropoxy and methylamino groups may also influence the compound’s binding affinity and specificity for its targets.
Comparaison Avec Des Composés Similaires
4-(Methylamino)benzaldehyde: Similar structure but lacks the cyclopropoxy group.
3-Cyclopropoxy-4-(methylamino)benzaldehyde: Similar structure but with different substitution positions.
Uniqueness: 4-Cyclopropoxy-3-(methylamino)benzaldehyde is unique due to the specific positioning of the cyclopropoxy and methylamino groups, which can influence its chemical reactivity and biological activity
Propriétés
Formule moléculaire |
C11H13NO2 |
|---|---|
Poids moléculaire |
191.23 g/mol |
Nom IUPAC |
4-cyclopropyloxy-3-(methylamino)benzaldehyde |
InChI |
InChI=1S/C11H13NO2/c1-12-10-6-8(7-13)2-5-11(10)14-9-3-4-9/h2,5-7,9,12H,3-4H2,1H3 |
Clé InChI |
CQMAZXWFJHGHFL-UHFFFAOYSA-N |
SMILES canonique |
CNC1=C(C=CC(=C1)C=O)OC2CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[1-(2,2,2-Trifluoroethyl)-1H-1,2,3-triazol-5-YL]methylamine](/img/structure/B14834518.png)
